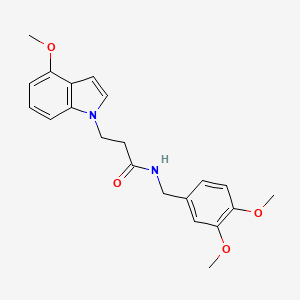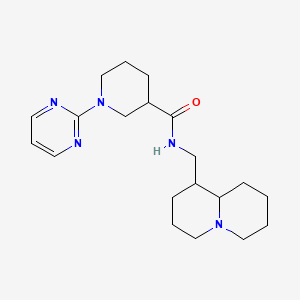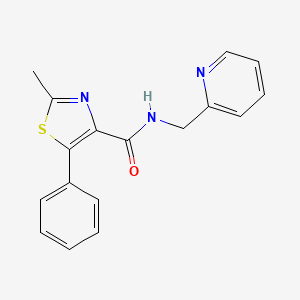![molecular formula C15H14N4O6S4 B14954950 N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzene-1,4-disulfonamide](/img/structure/B14954950.png)
N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzene-1,4-disulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzene-1,4-disulfonamide is a complex organic compound that features a thiazole ring, a sulfonamide group, and a benzene ring with disulfonamide substitutions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzene-1,4-disulfonamide typically involves multi-step organic reactions. A common approach might include:
Formation of the Thiazole Ring: Starting with a suitable precursor, the thiazole ring can be synthesized through cyclization reactions.
Attachment of the Sulfamoyl Group:
Formation of the Benzene Ring with Disulfonamide Substitutions: The benzene ring with disulfonamide groups can be synthesized separately and then coupled with the thiazole-sulfamoyl intermediate.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, optimized reaction temperatures, and pressures, as well as purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzene-1,4-disulfonamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions could target the sulfonamide groups, potentially converting them to amines.
Substitution: Electrophilic or nucleophilic substitution reactions could occur on the benzene ring or the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or peracids.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a catalyst.
Substitution: Reagents like halogens for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides, while reduction could produce amines.
Scientific Research Applications
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Studied for its potential as an enzyme inhibitor or antimicrobial agent.
Industry: Could be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action for compounds like N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzene-1,4-disulfonamide often involves binding to specific molecular targets, such as enzymes or receptors. This binding can inhibit the activity of the target, leading to therapeutic effects. The exact pathways and molecular targets would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
Sulfonamides: A broad class of compounds with similar sulfonamide groups.
Thiazole Derivatives: Compounds with thiazole rings that may have similar biological activities.
Benzene Derivatives: Compounds with benzene rings and various substitutions.
Uniqueness
N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzene-1,4-disulfonamide is unique due to its specific combination of functional groups, which may confer unique biological activities or chemical reactivity compared to other similar compounds.
Properties
Molecular Formula |
C15H14N4O6S4 |
|---|---|
Molecular Weight |
474.6 g/mol |
IUPAC Name |
4-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzene-1,4-disulfonamide |
InChI |
InChI=1S/C15H14N4O6S4/c16-27(20,21)12-5-7-14(8-6-12)28(22,23)18-11-1-3-13(4-2-11)29(24,25)19-15-17-9-10-26-15/h1-10,18H,(H,17,19)(H2,16,20,21) |
InChI Key |
MGJSERULEGLIAY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NS(=O)(=O)C2=CC=C(C=C2)S(=O)(=O)N)S(=O)(=O)NC3=NC=CS3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl N-[(benzyloxy)carbonyl]norvalinate](/img/structure/B14954875.png)
![N-{2-[4-(1,1-dioxidotetrahydrothiophen-3-yl)piperazin-1-yl]-2-oxoethyl}pyrazine-2-carboxamide](/img/structure/B14954898.png)

![1,3-dimethyl-5-({1-phenyl-3-[4-(prop-2-en-1-yloxy)phenyl]-1H-pyrazol-4-yl}methylidene)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B14954905.png)
![(2Z)-2-[(2-methyl-2H-chromen-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl diphenylcarbamate](/img/structure/B14954907.png)
![1-(4-Bromophenyl)-7-fluoro-2-(furan-2-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14954913.png)
![2-(5-bromo-1H-indol-1-yl)-N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}acetamide](/img/structure/B14954917.png)
![benzyl 2,7-dimethyl-5-(3-nitrophenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B14954921.png)
![3-isopropyl-5-{(Z)-1-[2-(3-methylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}-2-thioxo-1,3-thiazolan-4-one](/img/structure/B14954923.png)
![2-(7-hydroxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)-N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}acetamide](/img/structure/B14954926.png)


![8-methyl-2-oxo-4-propyl-2H-chromen-7-yl N-[(benzyloxy)carbonyl]-beta-alaninate](/img/structure/B14954961.png)
